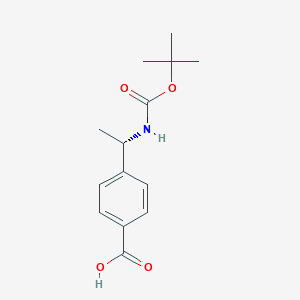

(S)-4-(1-Boc-amino-ethyl)-benzoic acid

Description

(S)-4-(1-Boc-amino-ethyl)-benzoic acid is a chiral small molecule featuring a benzoic acid backbone substituted with a tert-butoxycarbonyl (Boc)-protected aminoethyl group at the para position. The Boc group serves as a temporary protective moiety for the primary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors, due to its stereochemical specificity and functional versatility .

Properties

IUPAC Name |

4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRPFRUXMOYTDV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014644-95-1 | |

| Record name | 1014644-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Boc-amino-ethyl)-benzoic acid typically involves the following steps:

Protection of the amine group: The starting material, (S)-4-amino-ethyl-benzoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for (S)-4-(1-Boc-amino-ethyl)-benzoic acid would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Boc-amino-ethyl)-benzoic acid can undergo various types of chemical reactions, including:

Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and reduction: The benzoic acid moiety can undergo oxidation to form corresponding benzoates or reduction to form benzyl alcohol derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Deprotection: The major product is the free amine derivative of (S)-4-amino-ethyl-benzoic acid.

Substitution: Depending on the nucleophile used, various substituted derivatives of (S)-4-amino-ethyl-benzoic acid can be formed.

Scientific Research Applications

(S)-4-(1-Boc-amino-ethyl)-benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Boc-amino-ethyl)-benzoic acid depends on its specific application. In general, the Boc-protected amine can be deprotected to yield the free amine, which can then interact with various molecular targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of (S)-4-(1-Boc-amino-ethyl)-benzoic acid with analogous compounds:

Key Observations :

- Protective Groups: The Boc group in the target compound enhances amine stability compared to the free amine in (S)-Methyl 4-(1-aminoethyl)benzoate, which is prone to oxidation or undesired reactions .

- Acid vs.

- Bioactivity: Compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid exhibit specific enzyme inhibition (e.g., BChE), suggesting that the target compound’s Boc-ethylamine moiety could be tailored for similar applications .

Physicochemical Properties

The Boc group in the target compound likely reduces aqueous solubility compared to SB1’s Schiff base, which shows strong UV absorption due to conjugation .

Biological Activity

(S)-4-(1-Boc-amino-ethyl)-benzoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a benzoic acid moiety, a Boc (tert-butyloxycarbonyl) protected amine, and is recognized for its unique structural characteristics that may confer distinct pharmacological effects. This article aims to explore the biological activity of (S)-4-(1-Boc-amino-ethyl)-benzoic acid, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Features

The structure of (S)-4-(1-Boc-amino-ethyl)-benzoic acid includes:

- Benzoic Acid Moiety : Provides a hydrophobic character.

- Boc-Protected Amine : Enhances stability and allows for selective functionalization.

- Chirality : The (S) configuration is crucial for its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for (S)-4-(1-Boc-amino-ethyl)-benzoic acid, often involving:

- Boc Protection : Protecting the amine group to prevent unwanted reactions during synthesis.

- Coupling Reactions : Utilizing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

- Deprotection : Removal of the Boc group using trifluoroacetic acid to yield the active amine.

The following table summarizes different synthesis methods and their yields:

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Method A | Boc protection, coupling, deprotection | 85 |

| Method B | Direct amination with DCC | 78 |

| Method C | Multi-step synthesis with intermediate purification | 70 |

Pharmacological Properties

Research indicates that (S)-4-(1-Boc-amino-ethyl)-benzoic acid may exhibit several pharmacological activities:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting cyclooxygenase enzymes.

- Analgesic Properties : Preliminary studies suggest that it may provide pain relief comparable to standard analgesics.

- Antimicrobial Activity : Some derivatives of this compound have demonstrated moderate antibacterial effects against Gram-positive bacteria.

The biological activity of (S)-4-(1-Boc-amino-ethyl)-benzoic acid can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COXs).

- Receptor Modulation : It might modulate receptor activity, influencing pain pathways and cellular responses to injury.

Case Studies

Several studies have explored the biological effects of (S)-4-(1-Boc-amino-ethyl)-benzoic acid:

- A study demonstrated that this compound exhibited significant inhibition of COX-2 with a selectivity index greater than 3.46 compared to COX-1, indicating its potential as an anti-inflammatory agent .

- Another investigation reported that derivatives of this compound showed IC50 values ranging from 7.49 µM to 23.31 µM against various cancer cell lines, suggesting potential anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.